(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trichlorobenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 2,4,5-trichlorobenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods, such as distillation or crystallization, to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The dimethylamino group and trichlorophenyl group can influence its binding affinity and reactivity with biological molecules. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-1-(2,4-dichlorophenyl)prop-2-en-1-one: Similar structure but with one less chlorine atom.
(E)-3-(dimethylamino)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H10Cl3NO |
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Molecular Weight |
278.6 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl3NO/c1-15(2)4-3-11(16)7-5-9(13)10(14)6-8(7)12/h3-6H,1-2H3/b4-3+ |
InChI Key |
ARBUOLRDDSFGCM-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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